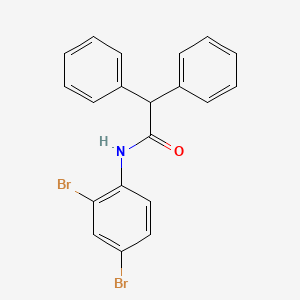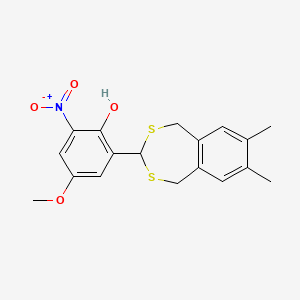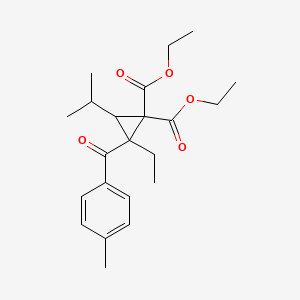
diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate, also known as DCM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCM is a cyclopropane-based molecule and is synthesized using a specific method. In
作用機序
The mechanism of action of diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate is not fully understood. However, it is believed to act as an alkylating agent, which means it can add an alkyl group to a molecule. This property is what makes diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate a potential anti-cancer agent, as it can alkylate DNA and prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate can induce apoptosis, or programmed cell death, in cancer cells. diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate has also been shown to inhibit cell proliferation and migration. In animal studies, diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate has been shown to have anti-inflammatory effects and can reduce oxidative stress.
実験室実験の利点と制限
One of the main advantages of using diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate in lab experiments is its high reactivity. diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate can react with a wide range of molecules, making it a versatile reagent for various applications. However, diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate is also highly toxic and can pose a risk to researchers if not handled properly. Additionally, diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate is relatively expensive and may not be suitable for large-scale experiments.
将来の方向性
There are several future directions for the research and application of diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate. One potential area of research is the development of diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate-based anti-cancer drugs. Another area of research is the synthesis of diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate-based polymers for use in material science. Additionally, further studies are needed to fully understand the mechanism of action of diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate and its potential applications in various fields.
合成法
Diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate is synthesized using a method known as the Michael addition reaction. The reaction involves the addition of a nucleophile to an alpha, beta-unsaturated carbonyl compound. In the case of diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate, ethyl 2-ethylacetoacetate is reacted with 4-methylbenzoyl chloride in the presence of a base to form the intermediate compound. The intermediate is then reacted with diethyl malonate to form diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate.
科学的研究の応用
Diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic chemistry, and material science. In medicinal chemistry, diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate has shown promising results as an anti-cancer agent and has been used in drug discovery. In organic chemistry, diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate has been used as a reagent for the synthesis of various compounds. In material science, diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate has been used as a building block for the synthesis of polymers.
特性
IUPAC Name |
diethyl 2-ethyl-2-(4-methylbenzoyl)-3-propan-2-ylcyclopropane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-7-21(18(23)16-12-10-15(6)11-13-16)17(14(4)5)22(21,19(24)26-8-2)20(25)27-9-3/h10-14,17H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQVLQKLLAQMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C1(C(=O)OCC)C(=O)OCC)C(C)C)C(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-ethyl-2-(4-methylbenzoyl)-3-propan-2-ylcyclopropane-1,1-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4890531.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4890540.png)
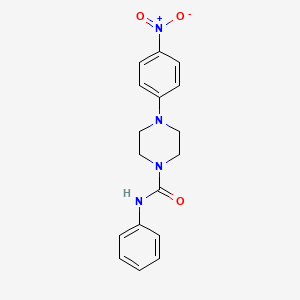
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890571.png)
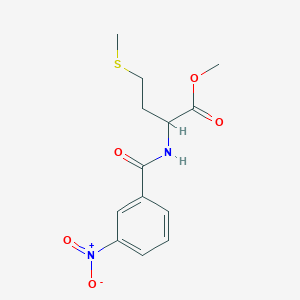
![4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890583.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B4890587.png)
![6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4890588.png)
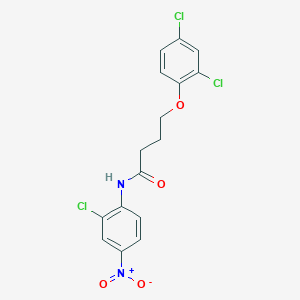
![1-(2-methylphenyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4890593.png)
![2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4890596.png)
![5-(2,4-dichlorobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4890603.png)
